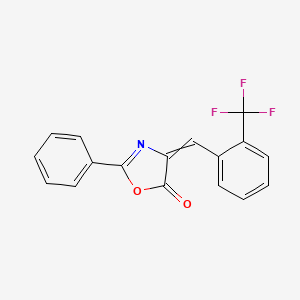![molecular formula C28H30O2 B14784872 6,6'-Di-tert-butyl-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B14784872.png)
6,6'-Di-tert-butyl-[1,1'-binaphthalene]-2,2'-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’-Di-tert-butyl-[1,1’-binaphthalene]-2,2’-diol is an organic compound known for its unique structural properties and applications in various fields of science and industry. This compound features two naphthalene rings connected by a single bond, with tert-butyl groups and hydroxyl groups attached to specific positions on the rings. Its structure imparts significant steric hindrance, making it an interesting subject for research in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Di-tert-butyl-[1,1’-binaphthalene]-2,2’-diol typically involves a multi-step process. One common method includes the Friedel-Crafts alkylation of 1,1’-binaphthalene-2,2’-diol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the tert-butyl groups at the desired positions on the naphthalene rings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6,6’-Di-tert-butyl-[1,1’-binaphthalene]-2,2’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Applications De Recherche Scientifique
6,6’-Di-tert-butyl-[1,1’-binaphthalene]-2,2’-diol has several applications in scientific research:
Chemistry: It is used as a ligand in asymmetric synthesis and catalysis due to its chiral properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism by which 6,6’-Di-tert-butyl-[1,1’-binaphthalene]-2,2’-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s steric hindrance and electronic properties play a crucial role in its reactivity and binding affinity. Pathways involved may include redox reactions and signal transduction processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,6’-Di-tert-butyl-2,2’-methylenedi-p-cresol: Known for its antioxidant properties.
3,3’-Di-tert-butyl-2,2’-dimethoxy-[1,1’-binaphthalene]-6,6’,7,7’-tetracarboxylic dianhydride: Used in the synthesis of polyimides.
Uniqueness
6,6’-Di-tert-butyl-[1,1’-binaphthalene]-2,2’-diol is unique due to its specific structural features, including the positioning of tert-butyl and hydroxyl groups, which impart significant steric hindrance and influence its reactivity and applications.
Propriétés
Formule moléculaire |
C28H30O2 |
|---|---|
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
6-tert-butyl-1-(6-tert-butyl-2-hydroxynaphthalen-1-yl)naphthalen-2-ol |
InChI |
InChI=1S/C28H30O2/c1-27(2,3)19-9-11-21-17(15-19)7-13-23(29)25(21)26-22-12-10-20(28(4,5)6)16-18(22)8-14-24(26)30/h7-16,29-30H,1-6H3 |
Clé InChI |
LTXOHMOBZGIHBF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(C=C1)C(=C(C=C2)O)C3=C(C=CC4=C3C=CC(=C4)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(6-Amino-9h-Purin-9-Yl)phenyl]-3-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]urea](/img/structure/B14784789.png)
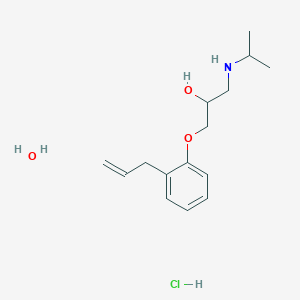
![3-[4-(Methanesulfonyloxy)benzoyl]-2-[4-(methanesulfonyloxy)phenyl]-1-benzothiophen-6-yl methanesulfonate](/img/structure/B14784794.png)

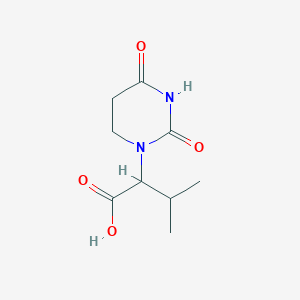
![tert-butyl N-[2-[(2,4-difluorophenyl)methoxy]cyclohexyl]carbamate](/img/structure/B14784805.png)
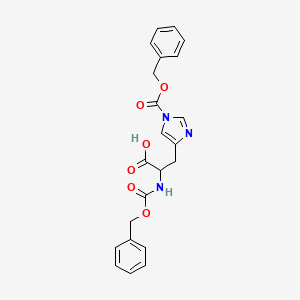
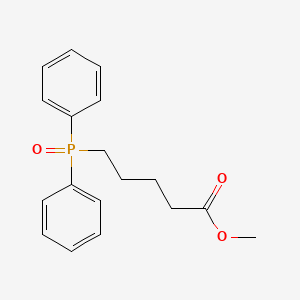
![2-amino-N-[(2,6-dichlorophenyl)methyl]propanamide](/img/structure/B14784840.png)
![benzyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]carbamate](/img/structure/B14784844.png)
![tert-butyl N-[5-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl]carbamate](/img/structure/B14784854.png)
![2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14784858.png)
![2-amino-N-[(2-bromopyridin-4-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14784865.png)
